molecular formula C14H28O2 B104327 Hexanoic acid, 2-ethylhexyl ester CAS No. 16397-75-4

Hexanoic acid, 2-ethylhexyl ester

Cat. No. B104327
CAS RN: 16397-75-4
M. Wt: 228.37 g/mol
InChI Key: QRNFTMKPBPCPJO-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-ethylhexyl ester is a chemical compound that is synthesized through esterification processes. It is a high commercial value ester that can be obtained from the reaction of carboxylic acids with alcohols, such as 2-ethyl-1-hexanol or 2-ethyl hexanol, in the presence of catalysts. This compound is relevant in various industrial applications, including the production of fragrances, synthetic lubricants, and as a potential recovery method for carboxylic acids from industrial wastewater .

Synthesis Analysis

The synthesis of hexanoic acid, 2-ethylhexyl ester, and related esters typically involves esterification reactions. For instance, diluted acetic acid can be esterified with pure 2-ethyl-1-hexanol using a liquid-liquid-solid catalyst system, resulting in the conversion of acetic acid to a valuable ester . Similarly, the recovery of acrylic acid from industrial wastewater has been achieved by esterification with 2-ethyl hexanol, producing 2-ethyl hexyl acrylate . Moreover, a sustainable biocatalytic procedure has been developed for synthesizing branched acid esters, such as 2-ethylhexyl 2-methylhexanoate, using immobilized lipase in a solvent-free medium .

Molecular Structure Analysis

The molecular structure of hexanoic acid, 2-ethylhexyl ester, consists of a hexanoic acid moiety and an 2-ethylhexyl group. The ester linkage is formed between the carboxyl group of the acid and the hydroxyl group of the alcohol. The presence of branched chains, such as in 2-ethyl-1-hexanol, is a common structural feature in the synthesis of such esters .

Chemical Reactions Analysis

The esterification reactions to synthesize hexanoic acid, 2-ethylhexyl ester, and related compounds are influenced by factors such as temperature, catalyst type, and the presence of side reactions. For example, the esterification of acetic acid with 2-ethyl-1-hexanol can reach a maximum conversion of 67% at 372 K . In the case of acrylic acid recovery, the esterification with 2-ethyl hexanol is catalyzed by Amberlyst-15, and the reaction's yield can be significantly enhanced by continuously removing water .

Physical and Chemical Properties Analysis

Hexanoic acid, 2-ethylhexyl ester, and similar esters possess properties that make them suitable for various applications. They are known for their biodegradability, low toxicity, good thermal stability, and excellent solubility. These properties are particularly advantageous in the lubricant industry, where esters based on 2-ethyl hexanoic acid have been studied for their performance as synthetic lubricants . Additionally, the analysis of ester compounds by techniques such as GC-MS helps in identifying and quantifying the main products and by-products in synthesis reactions .

Scientific Research Applications

Synthetic Lubricants

Hexanoic acid, 2-ethylhexyl ester, is a key component in synthetic lubricants, particularly in the aerospace, automobile, and manufacturing industries. Its properties make it suitable for use under various conditions, including subcritical and near-critical environments. The esterification process of this compound has been studied for its economic and environmental benefits, as it requires lower molar excess of alcohol and shorter reaction times, even without external catalysts (Narayan & Madras, 2017).

Catalytic Processes

In catalytic processes, hexanoic acid, 2-ethylhexyl ester, plays a significant role. Research has explored its esterification in supercritical carbon dioxide, showing that different catalysts can lead to varying levels of conversion and selectivity. Such findings are critical for green chemistry and efficient industrial processes (Ghaziaskar, Daneshfar, & Calvo, 2006).

Plant Growth Regulators

This compound is also used in the synthesis of plant growth regulators. Studies have examined the synthesis of hexanoic acid 2-(diethylamino) ethyl ester, which has been shown to enhance vegetable growth and increase agricultural yield. The synthesis technique and its optimal conditions have been a subject of research, emphasizing its importance in agriculture (Zhao Qing-lan, 2007).

Enzymatic Synthesis

The enzymatic synthesis of hexanoic acid, 2-ethylhexyl ester, has been investigated for producing esters like 2-ethylhexyl palmitate. The use of immobilized lipase from Candida sp. and the optimization of reaction conditions are pivotal for high esterification degrees and purity, highlighting its potential in industrial biocatalytic processes (Xiangling He, Biqiang Chen, & Tan, 2002).

Green Chemistry

The compound's role in green chemistry has been emphasized through the biocatalytic synthesis of branched acid esters. Innovations in this area contribute to environmentally friendly and economically feasible manufacturing processes, essential for sustainable industrial practices (Montiel et al., 2021).

Safety And Hazards

Hexanoic acid, 2-ethylhexyl ester is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . Harmful products of combustion include CO and CO2 .

properties

IUPAC Name

2-ethylhexyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-7-9-11-14(15)16-12-13(6-3)10-8-5-2/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNFTMKPBPCPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884884
Record name Hexanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 2-ethylhexyl ester

CAS RN

16397-75-4
Record name 2-Ethylhexyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16397-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethylhexyl ester
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Record name Hexanoic acid, 2-ethylhexyl ester
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Record name Hexanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl hexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y ZHANG, G WANG, D Jing, C ZHONG, K Jin… - Agricultural Sciences in …, 2009 - Elsevier
To study differences and genetic trends of volatiles in Xingdu 1 and Xingdu 2, the strawberry cultivars, with their parents, the volatile components were analyzed by head space-solid …
Number of citations: 40 www.sciencedirect.com
X Qian, Y Xiang, H Shang, B Cheng, S Zhan, J Li - Friction, 2016 - Springer
The ester base oil of dioctyl adipate (DOA) was oxidized in an oven at 200 C for 30 h, and variations in the physicochemical and tribological properties were studied. To investigate the …
Number of citations: 30 link.springer.com
G Ferrari, P Zannini - Boletín de la Sociedad Española de Cerámica y Vidrio, 2017 - Elsevier
The decoration of ceramic tiles “ink-jet revolution” has brought significant advantages to tiles manufacturing, but the explosive diffusion, until 4–5 years ago, of this technique has not …
Number of citations: 15 www.sciencedirect.com
R Chen, W Chen, H Chen, G Zhang, W Chen - Journal of food quality, 2018 - hindawi.com
Fermentation of foods by lactic acid bacteria is a useful way to improve the nutritional value of foods. In this study, the health-promoting effects of fermented papaya juices by two species…
Number of citations: 67 www.hindawi.com
M Sarker, MM Rashid - International Journal of Engineering and …, 2012 - researchgate.net
The increase of waste PVC (code 3) plastic productions is serious environmental problem issue for today. PVC plastic consumption is increasing day by day all over the world. Out of 100…
Number of citations: 18 www.researchgate.net
SS Nam, KS Ko - Journal of the Korean Applied Science and …, 2020 - koreascience.kr
In this study, in order to evaluate the possibility of applying apple leaf extract as a cosmetic material, we conducted an experiment by extracting with 70% ethanol. Apple leaf extract is …
Number of citations: 2 koreascience.kr
M Sarker, MM Rashid - International Journal of Engineering and …, 2013 - academia.edu
Plastics using demand all over the world due to plastics lightweight and durability its practice is very efficient in all sectors of the world. Plastics have many advantages and …
Number of citations: 5 www.academia.edu
R Rijo, BR Tilling, VA Mehul, P Sumit… - Research Journal of …, 2020 - researchgate.net
Alzheimer’s disease, also called as ‘Senile Dementia’, is a progressive neurogenerative disease that slowly destroys important mental functions like memory, reasoning and thinking. A …
Number of citations: 2 www.researchgate.net
HS Kim, KS Ko, HS Kim, KS Ko - Asian Journal of Beauty and …, 2020 - e-ajbc.org
Methods Ethanol extract of ginseng berry was analyzed using gas chromatography-mass spectrometry (GC-MS). 2, 2-Diphenyl-1-picrylhydrazyl (DPPH) scavenging was used to …
Number of citations: 15 e-ajbc.org
I Ahmed, E Awuah, HMK Essandoh… - International Journal of …, 2023 - hindawi.com
The search for alternative solutions for sustainable management of faecal sludge in the area of dewatering with biocoagulants/bioflocculants remains unfulfilled. Some available and …
Number of citations: 4 www.hindawi.com

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